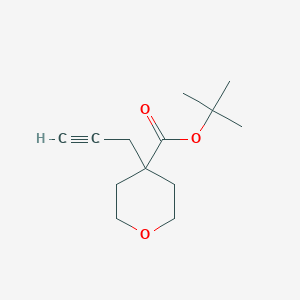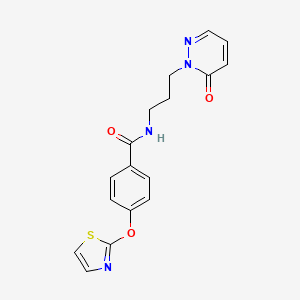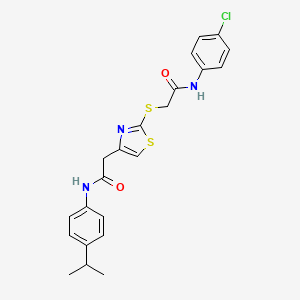
5,5-Dimethyloxolane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of carboxylic acid derivatives can involve multiple steps, including cyclization and esterification, as seen in the synthesis of 5,7-dimethyl-1,2,4-triazolopyrimidine-2-carboxylic acid ethyl ester . Similarly, novel carboxylic acids can be prepared by linking functional groups and introducing specific moieties, such as L-amino acids, into the carboxyl position, as demonstrated in the preparation of a class of novel 5-(1-carbonyl-L-amino-acid)-2,2-dimethyl-[1,3]dithiolane-4-carboxylic acids .
Molecular Structure Analysis
The molecular structure of carboxylic acid derivatives can be elucidated using techniques such as X-ray diffraction analysis, as shown in the study of 2,3-dimethyl-5-(2′-methylprop-1′-enyl)-6-(morpholyl-4′-carbonyl)-cyclohex-3-en-1-carboxylic acid . The anti-conformation of the carboxylic group and the stabilization by intramolecular hydrogen bonds are key features that can be observed in these structures.
Chemical Reactions Analysis
Carboxylic acid derivatives can undergo various chemical reactions, including oxidation and rearrangement. For instance, 2,6-Dimethyl-hepta-2,4,6-triene-5-carboxylic acid was derived from a precursor through dehydration and hydrolysis, and its structure was confirmed by further derivatization . These reactions can lead to novel cleavages and the formation of new compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of carboxylic acid derivatives can be studied using experimental techniques and theoretical calculations, such as density functional theory (DFT). For example, a detailed study of 4-methylthiadiazole-5-carboxylic acid included vibrational analysis, NBO analysis, and AIM theory to estimate hydrogen bond strength and charge transfer . Solvent effects on intermolecular hydrogen bonding were also investigated, along with non-linear optical properties and molecular electrostatic potential surface mapping.
Applications De Recherche Scientifique
Synthesis of Novel Derivatives
Ghochikyan, Vardanyan, Samvelyan, Galstyan, and Langer (2019) explored the synthesis of novel oxolan-2-one derivatives using 5,5-dimethyloxolane-2-carboxylic acid. They utilized the Suzuki-Miyaura Reaction, optimizing conditions for the highest yields of target products (Ghochikyan et al., 2019).
Photoremovable Protecting Group
Klan, Zabadal, and Heger (2000) introduced the 2,5-dimethylphenacyl chromophore as a new photoremovable protecting group for carboxylic acids. They demonstrated its efficiency in the direct photolysis of various esters, leading to the formation of the corresponding acids (Klan, Zabadal, & Heger, 2000).
Selective Esterifications
Wang, Aleiwi, Wang, and Kurosu (2012) studied the selective esterifications of primary alcohols using Oxyma and its derivatives, including 5,5-dimethyloxolane-2-carboxylic acid. They found these compounds to be remarkably effective in a water-containing solvent (Wang, Aleiwi, Wang, & Kurosu, 2012).
X-Ray Diffraction and Quantum-Chemical Analysis
Kovalskyi, Kinzhybalo, Karpiak, and Marshalok (2011) conducted an X-ray diffraction and quantum-chemical analysis of 5,5-dimethyloxolane-2-carboxylic acid. They revealed insights into the structure and form of the acid at the molecular level (Kovalskyi et al., 2011).
Detoxification Activities
Xu, Wang, Zhao, Hou, Peng, Zheng, Wu, and Peng (2011) investigated the lead detoxification activities of a class of novel carboxylic acids, including 5,5-dimethyloxolane-2-carboxylic acid. Their study highlighted the potential for these acids in reducing lead levels in various organs (Xu et al., 2011).
Copper(I) Complexes for Solar Cells
Constable, Hernández Redondo, Housecroft, Neuburger, and Schaffner (2009) synthesized Copper(I) complexes with 6,6'-disubstituted-2,2'-bipyridine ligands bearing carboxylic acid substituents, including 5,5-dimethyloxolane-2-carboxylic acid, for use in dye-sensitized solar cells (Constable et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
5,5-dimethyloxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(2)4-3-5(10-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOZPLASXQNPRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(O1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyloxolane-2-carboxylic acid | |
CAS RN |
7433-82-1 |
Source


|
| Record name | 5,5-dimethyloxolane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(3-Bromophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid](/img/structure/B3004195.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B3004197.png)
![2-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylpyridine](/img/structure/B3004202.png)

![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B3004206.png)

![1-(4-Methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3004209.png)

![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B3004213.png)

![N-(4-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3004215.png)